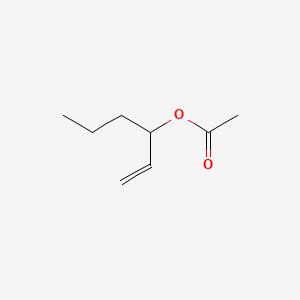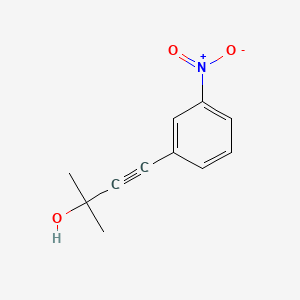
2,3-二氯苯甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorobenzaldoxime is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldoxime, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
科学研究应用
2,3-Dichlorobenzaldoxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
生化分析
Biochemical Properties
The biochemical properties of 2,3-Dichlorobenzaldoxime are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s two chlorine atoms and the oxime functional group .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzaldoxime can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in methanol at room temperature for about 2.5 hours .
Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of 2,3-dichlorobenzal chloride or 2,3-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid. This method is advantageous for large-scale production due to its efficiency and the availability of raw materials .
化学反应分析
Types of Reactions: 2,3-Dichlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldoximes.
作用机制
The mechanism by which 2,3-dichlorobenzaldoxime exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
- 2,4-Dichlorobenzaldoxime
- 2,6-Dichlorobenzaldoxime
- 3,4-Dichlorobenzaldoxime
Comparison: 2,3-Dichlorobenzaldoxime is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
属性
CAS 编号 |
4414-54-4 |
|---|---|
分子式 |
C7H5Cl2NO |
分子量 |
190.02 g/mol |
IUPAC 名称 |
(NZ)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4- |
InChI 键 |
UDEADLUKAYYZNF-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NO |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)
![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B1594786.png)


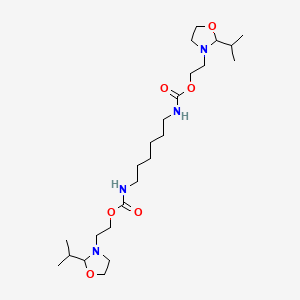
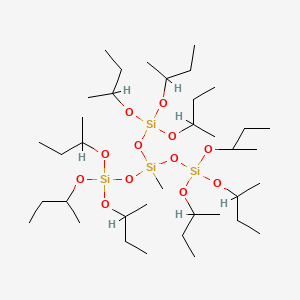

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)
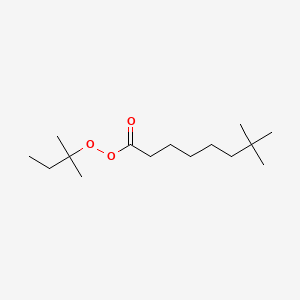
![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)
